molecular formula C3BrF5 B1306080 2-Bromopentafluoropropene CAS No. 431-49-2

2-Bromopentafluoropropene

Cat. No. B1306080
CAS RN: 431-49-2
M. Wt: 210.93 g/mol
InChI Key: VSZURNDHYWQPTO-UHFFFAOYSA-N
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Description

2-Bromopentafluoropropene (BTP) is a commercially available chemical that has been utilized as a radical acceptor in various synthetic applications. It is a fluorinated alkene with a bromine substituent, which makes it a versatile intermediate for introducing trifluoromethyl groups into organic molecules .

Synthesis Analysis

The synthesis of secondary trifluoromethylated alkyl bromides using BTP has been reported, where BTP serves as a radical acceptor. This process involves the use of redox-active esters as radical precursors, allowing for the synthesis of a wide range of compounds with good to excellent yields and broad functional group tolerance. The practicality of this method is further demonstrated by its application to the direct modification of biologically active molecules .

Molecular Structure Analysis

While the papers provided do not delve into the detailed molecular structure analysis of BTP, it is known from the context of its use that BTP's structure allows for its participation in radical reactions and serves as a precursor for various synthetic transformations .

Chemical Reactions Analysis

BTP has been employed in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of 4-(difluoromethylidene)-tetrahydroquinolines. This process involves the photoredox activation of the C(sp2)-Br bond in BTP, generating gem-difluoro vinyl radicals that undergo further radical cyclization . Additionally, BTP has been used in the Pd-catalyzed gem-difluoroallylation of organoborons, demonstrating high efficiency and regioselectivity, which is beneficial for drug discovery and development .

Physical and Chemical Properties Analysis

The thermal decomposition of 2-bromopropene, a compound structurally similar to BTP, results in the formation of propyne and allene, along with HBr. This reaction has been studied in shock tube experiments, providing insights into the high-pressure rate expressions and the propyne to allene ratios . The physical and chemical properties of BTP-related compounds, such as bromobis(pentafluorophenyl)thallium(III), have been explored through reactions with main group elements, yielding various pentafluorophenyl derivatives . Furthermore, the copolymerization of a related compound, 2-benzoyloxypentafluoropropene, with vinylidene fluoride has been investigated, revealing the reactivity ratios and Q-e parameters, which are essential for understanding the copolymerization kinetics .

Safety And Hazards

The safety data sheet for 2-Bromopentafluoropropene indicates that it is classified under GHS07 and has a warning signal word . The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-1,1,3,3,3-pentafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF5/c4-1(2(5)6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZURNDHYWQPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381172
Record name 2-Bromopentafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopentafluoropropene

CAS RN

431-49-2
Record name 2-Bromo-1,1,3,3,3-pentafluoro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromopentafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL 3-necked round bottom flask operating under nitrogen purge, equipped with a water condenser (at about 15-20° C.), stirrer, and fitted with a dry ice trap (at about −78° C.), was added 100 mL aqueous potassium hydroxide (23 wt. %) solution and the crown ether, 18-crown-6, (0.1 g, 0.37 mmol) To this solution at about 20° C., was added CF3CHBrCF2Br (24.6 g, 84 mmol) drop-wise via an addition funnel over a period of about 35 minutes. The dehydrobrominated product, CF3CBr═CF2 (gas chromatograph retention time, 2.0 min), as formed, was continuously collected in the dry ice trap. After complete addition of CF3CHBrCF2Br, the reaction mixture was stirred for an additional 60 minutes. A total of 17.1 g (81 mmol) of CF3CBr═CF2 (96% yield), was collected in the dry ice trap. The structure was confirmed by NMR spectroscopy.
[Compound]
Name
crown ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromopentafluoropropene
Reactant of Route 2
2-Bromopentafluoropropene
Reactant of Route 3
Reactant of Route 3
2-Bromopentafluoropropene

Citations

For This Compound
10
Citations
H Lu, HB Friedrich, DJ Burton - Journal of fluorine chemistry, 1995 - Elsevier
… or 2-bromopentafluoropropene with t-butyllithium followed by thermal elimination of lithium fluoride from the 2-lithiopentafluoropropene. The 2-bromopentafluoropropene route gives the …
Number of citations: 23 www.sciencedirect.com
VA Petrov, TE Mlsna, DD DesMarteau - Mendeleev communications, 1993 - Elsevier
Methylfluorovinylsilanes and stannanes Me 4–x M(CF=CF 2 ) x (M = Sn, x= 1; Si, x= 1,2) can be prepared in good to excellent yields by the reaction of CF 2 =CFBr with a mixture of the …
Number of citations: 9 www.sciencedirect.com
K Uneyama, T Katagiri, H Amii - Accounts of chemical research, 2008 - ACS Publications
Trifluomethylated organic compounds often have properties that make them suitable for diverse applications, including materials science, agrochemistry, and pharmaceutical industry. …
Number of citations: 235 pubs.acs.org
H Lu - 1992 - search.proquest.com
2-Hydropentafluoropropene has been utilized as a precursor to a variety of internal perfluorinated vinylmetallic reagents, 2-substituted organometallic compounds,(CF $\sb3 $ C (M)= …
Number of citations: 0 search.proquest.com
JD Mather, RE Tapscott - nist.gov
In two projects sponsored by the Department of Defense Next-Generation Fire Suppression Technology Program (NGP), research efforts at The University of New Mexico are evaluating …
Number of citations: 2 www.nist.gov
PA Morken, DJ Burton - The Journal of Organic Chemistry, 1993 - ACS Publications
Introduction d, d-Difluoro-a-(trifluoromethyl) styrenes (DFT sty-renes) are useful building blocks in organofluorine chem-istry. The unique biological properties1 that fluorine imparts to …
Number of citations: 75 pubs.acs.org
PA Morken - 1992 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UM1 films the text directly from the original or copy …
Number of citations: 1 search.proquest.com
H Amii, K Uneyama - Chemical reviews, 2009 - ACS Publications
… The gem-difluoromethylene compounds are readily prepared from commercially available 2,2,2-trifluoroethanol for 492 and 2-bromopentafluoropropene for 495 so that the …
Number of citations: 382 pubs.acs.org
L Wianowski, A Białkowska, L Dobrowolski, I Zarzyka - Polimery, 2020 - bibliotekanauki.pl
Polyurethane foam materials are the majority among all foam materials. Additionally, they are main part of all produced polyurethanes. Therefore, the problem of selection of suitable …
Number of citations: 5 bibliotekanauki.pl
L Wianowski, A Białkowska, L Dobrowolski, I Zarzyka - Polimery, 2020 - ichp.vot.pl
Polyurethane foam materials are the majority among all foam materials. Additionally, they are main part of all produced polyurethanes. Therefore, the problem of selection of suitable …
Number of citations: 3 www.ichp.vot.pl

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